TUG-469 is a synthetic compound identified as a potent agonist of the Free Fatty Acid 1 receptor, also known as GPR40. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in metabolic disorders and neurodegenerative diseases. TUG-469 is structurally related to dihydrocinnamic acids and has been shown to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
TUG-469 was initially reported in a study focused on the structure-activity relationship of dihydrocinnamic acids, where it was discovered as a lead compound with enhanced potency compared to its analogs . The synthesis of TUG-469 involves multiple steps, utilizing commercially available starting materials and advanced organic synthesis techniques.
TUG-469 falls under the category of small molecule drugs and is classified as a selective agonist for GPR40. Its classification highlights its role in modulating receptor activity, which is crucial for various physiological processes, including insulin secretion and glucose metabolism.
The synthesis of TUG-469 involves several key steps that utilize various organic chemistry techniques. The initial approach includes the Suzuki coupling reaction, which allows for the formation of biaryl compounds from aryl halides and boronic acids. This method is favored for its efficiency and ability to produce complex structures with high selectivity .
TUG-469 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its agonistic properties at the GPR40 receptor. The specific arrangement of atoms within the molecule influences its binding affinity and efficacy.
The molecular formula of TUG-469 is CHO, with a molecular weight of approximately 299.34 g/mol. Its structural characteristics include:
TUG-469 undergoes several chemical reactions during its synthesis, including:
The reactions are typically conducted under controlled conditions, utilizing various solvents and catalysts to optimize yields and purity. Reaction conditions such as temperature, pressure, and time are carefully monitored to ensure successful synthesis .
TUG-469 exerts its pharmacological effects primarily through activation of the GPR40 receptor. Upon binding, it induces conformational changes in the receptor that lead to downstream signaling pathways associated with insulin secretion and glucose homeostasis.
Studies have demonstrated that TUG-469 activates GPR40 with an EC value indicating high potency in vitro, which translates into significant physiological effects in vivo, particularly in models of glucose tolerance .
TUG-469 is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure. Its lipophilicity enhances membrane permeability, facilitating its action on cell surface receptors .
TUG-469 has potential applications in various scientific fields:
TUG-469 emerged from a structure-activity relationship (SAR) campaign aimed at optimizing dihydrocinnamic acid derivatives for Free Fatty Acid Receptor 1 (FFA1/GPR40) activation. Researchers identified the lead compound TUG-20 through library screening and systematically modified its central linker, terminal ring substitutions, and conformational constraints to enhance potency. This optimization culminated in TUG-469, which exhibited significantly improved efficacy in glucose-stimulated insulin secretion (GSIS) assays compared to early analogs and the reference agonist GW9508 [1] [6]. In vitro characterization revealed TUG-469’s EC~50~ value of 19 nM at human FFA1, demonstrating 1.7- to 3.0-fold higher potency than GW9508 in calcium mobilization assays using recombinant 1321N1 cells [8] [6]. The compound’s efficacy was further validated in INS-1 rat insulinoma cells, where it potentiated insulin secretion under high-glucose conditions (16.7 mM) [8] [2].
TUG-469 belongs to the para-substituted dihydrocinnamic acid structural class, characterized by a central biphenyl scaffold connected via a methyleneamine (-CH~2~NH-) linker. Key structural features include:
Table 1: Critical Structural Modifications and Their Impact on Potency
Structural Element | Modification | hFFA1 pEC~50~ | Effect vs. Lead Compound |
---|---|---|---|
Central linker | -CH~2~NH- (TUG-469) | 7.73 | +0.6 vs. -CH~2~O- linker |
Terminal ring | 3-CF~3~ substitution | 7.08 | +0.74 vs. unsubstituted |
Conformational constraint | Alkyne replacement | 6.70 | -0.03 vs. flexible linker |
Stereochemistry | α-Methyl (S-config) | >8.0 | +1.3 vs. racemic mixture |
The methyleneamine linker in TUG-469 proved superior for larger analogs, while smaller compounds preferred methyleneoxy linkers. Conformational studies revealed that planar orientation of the linker relative to the central benzene ring enhanced receptor binding [1]. Replacement of the flexible linker with an alkyne (compound 9) maintained potency (pEC~50~ 6.70), confirming the binding pocket accommodates fully extended conformations [1].
TUG-469 acts as a potent and selective full agonist of FFA1, a G-protein coupled receptor (GPCR) highly expressed in pancreatic β-cells. Mechanism of action studies demonstrate:
FFA1 activation by TUG-469 amplifies insulin secretion only under elevated glucose conditions, reducing hypoglycemia risk compared to conventional secretagogues. The compound’s efficacy persists during chronic exposure without inducing lipotoxicity associated with natural fatty acids [1] [10]. In human islets, TUG-469 protects against palmitate-induced apoptosis while stimulating insulin secretion, confirming its dual β-cell preservation and insulinotropic effects [10].
TUG-469 exhibits exceptional selectivity for FFA1 over related fatty acid receptors:
Table 2: Selectivity Profile of TUG-469 Across Lipid-Activated Receptors
Receptor | Assay Type | EC~50~/IC~50~ (μM) | Selectivity Ratio (vs. FFA1) |
---|---|---|---|
FFA1 (GPR40) | Ca^2+^ flux | 0.019 | 1 |
FFA4 (GPR120) | Ca^2+^ flux | 4.4 | >200 |
PPARγ | Transactivation | >100* | >5,000 |
BSEP | Inhibition | >10 | >500 |
*% activation at 100 μM [2] [6] [7]
This selectivity profile is attributed to TUG-469’s biphenylmethylamine core, which establishes unique interactions within FFA1’s orthosteric binding pocket. Molecular modeling suggests hydrophobic interactions with residues in transmembrane domains 3-5 and a salt bridge with Arg183, explaining its negligible activity at FFA4’s distinct binding site [1] [6]. The compound’s selectivity was further confirmed by impedance-based assays showing no activation of unrelated GPCRs at concentrations ≤10 μM [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0